

3-Chloro-2-fluoro-4-methylbenzaldehyde structure

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Compound of Interest

Compound Name: *3-Chloro-2-fluoro-4-methylbenzaldehyde*

CAS No.: *1383951-78-7*

Cat. No.: *B6314618*

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An In-depth Technical Guide to **3-Chloro-2-fluoro-4-methylbenzaldehyde**: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of **3-Chloro-2-fluoro-4-methylbenzaldehyde**, a substituted aromatic aldehyde of significant interest in synthetic chemistry. While this compound is not extensively cataloged in commercial databases, this paper constructs a scientifically rigorous profile by analyzing its structural components and extrapolating data from closely related analogues. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway, outline methods for its structural elucidation, and discuss its potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This document serves as a foundational resource for researchers, chemists, and professionals in drug development.

Introduction and Overview

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The introduction of halogen

atoms, such as chlorine and fluorine, into the aromatic ring can profoundly influence a molecule's steric and electronic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making fluorinated aromatics highly sought after in medicinal chemistry.[1][2]

3-Chloro-2-fluoro-4-methylbenzaldehyde combines the electronic effects of two distinct halogens with the inductive effect of a methyl group, creating a unique substitution pattern that offers a rich scaffold for synthetic exploration. This guide will provide a detailed examination of its structure and propose a framework for its synthesis and characterization.

Chemical Structure and Predicted Properties

The structure of **3-Chloro-2-fluoro-4-methylbenzaldehyde** is defined by a benzene ring substituted with four different groups. The IUPAC name dictates the precise arrangement: an aldehyde group (-CHO) at position 1, a fluorine atom at position 2, a chlorine atom at position 3, and a methyl group at position 4.

Molecular Structure:

Caption: Chemical structure of **3-Chloro-2-fluoro-4-methylbenzaldehyde**.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds such as 3-chloro-2-fluorobenzaldehyde (C₇H₄ClFO, MW: 158.56)[3], 3-fluoro-4-methylbenzaldehyde (C₈H₇FO, MW: 138.14)[1][2][4][5][6], and 3-chloro-4-methylbenzaldehyde (C₈H₇ClO, MW: 154.60)[7]. The addition of a chlorine atom relative to 3-fluoro-4-methylbenzaldehyde would be expected to increase the molecular weight and boiling point.

Property	Predicted Value	Rationale / Comparison
Molecular Formula	C ₈ H ₆ ClFO	Derived from structural analysis.
Molecular Weight	172.59 g/mol	Calculated from the molecular formula.
Appearance	Colorless to light yellow liquid or low-melting solid	Analogs like 3-fluoro-4-methylbenzaldehyde appear as a light yellow liquid.[1][2]
Boiling Point	> 210 °C	Higher than 3-fluoro-4-methylbenzaldehyde (206 °C) [1][2][4] due to increased molecular weight and stronger intermolecular forces from the chlorine atom.
Density	~1.2 - 1.3 g/mL	Expected to be higher than 3-fluoro-4-methylbenzaldehyde (1.133 g/mL)[4] due to the heavier chlorine atom.
Solubility	Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water.	Typical for halogenated aromatic aldehydes.
CAS Number	Not Assigned	Not found in major chemical databases as of early 2026.

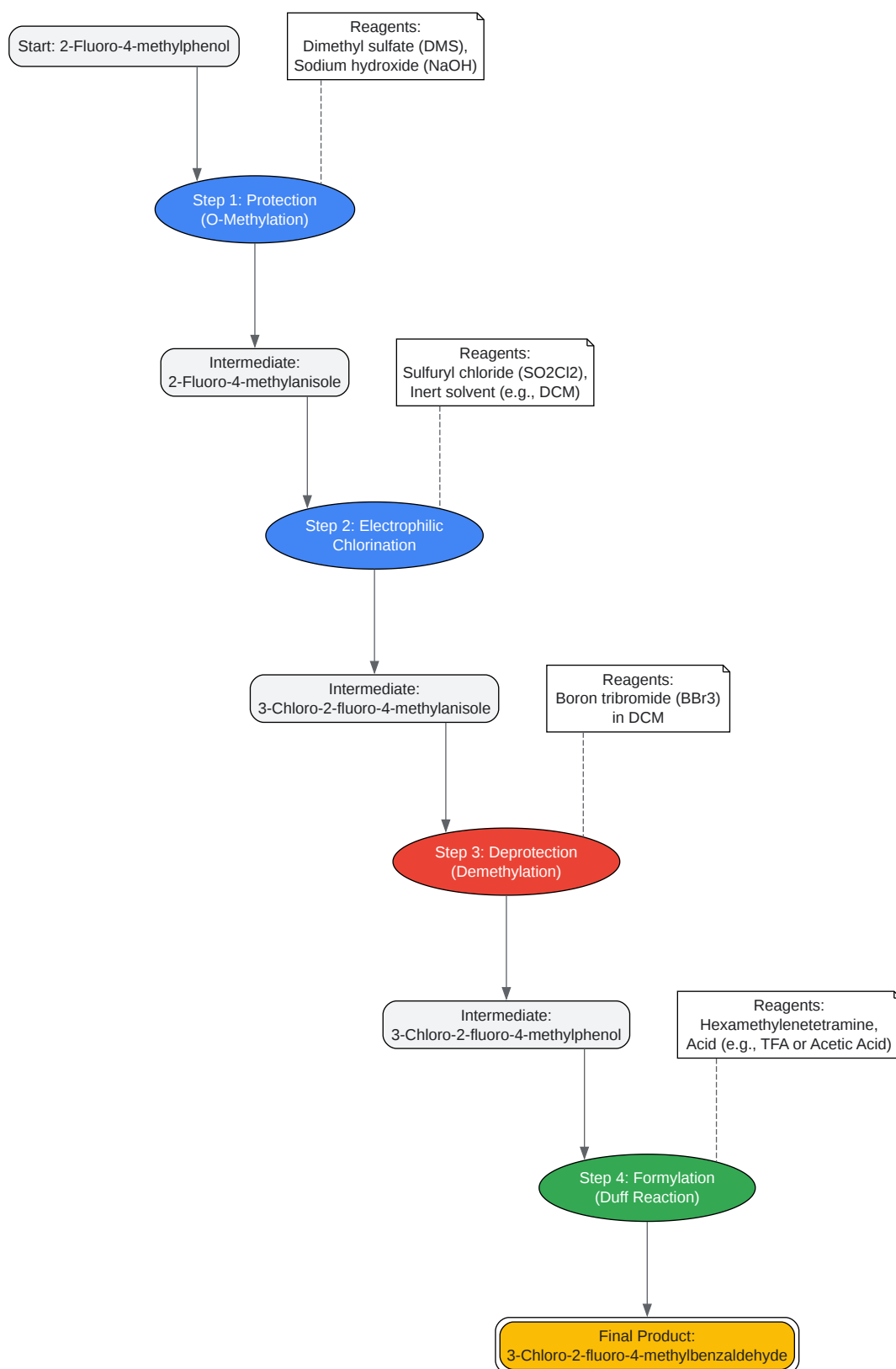
Proposed Synthetic Pathway

A plausible synthetic route to **3-Chloro-2-fluoro-4-methylbenzaldehyde** can be designed starting from a readily available precursor, 2-fluoro-4-methylphenol. The proposed multi-step synthesis involves protection, chlorination, deprotection, and finally formylation.

Rationale for Experimental Choices:

- **Protection:** The hydroxyl group is highly activating and would interfere with selective chlorination. Protecting it as a methyl ether prevents unwanted side reactions and directs the chlorination.
- **Directed Ortho-Chlorination:** The methoxy group is an ortho-, para-director. As the para position is blocked by the methyl group, chlorination is directed to the ortho position (C3), which is desired.
- **Deprotection:** A strong ether-cleaving agent like Boron Tribromide (BBr_3) is required to convert the methoxy group back to a hydroxyl group without affecting the other ring substituents.
- **Formylation (Duff Reaction):** The Duff reaction is a classic method for the formylation of phenols, using hexamethylenetetramine in an acidic medium to install an aldehyde group ortho to the hydroxyl group.

Synthesis Workflow Diagram



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Caption: Proposed multi-step synthesis of **3-Chloro-2-fluoro-4-methylbenzaldehyde**.

Detailed Experimental Protocol

This protocol is a proposed methodology and requires optimization in a laboratory setting.

Step 1: Synthesis of 2-Fluoro-4-methylanisole (Protection)

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoro-4-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq).
- Cool the mixture to 0-5 °C in an ice bath.
- Add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
- After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Monitor reaction completion by TLC.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-Chloro-2-fluoro-4-methylanisole (Chlorination)

- Dissolve the crude 2-fluoro-4-methylanisole (1.0 eq) in a suitable inert solvent like dichloromethane (DCM).
- Cool the solution to 0 °C.
- Add sulfuryl chloride (1.05 eq) dropwise.
- Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
- Quench the reaction by carefully adding water.
- Separate the organic layer, wash with sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 3-Chloro-2-fluoro-4-methylphenol (Deprotection)

- Dissolve the purified 3-chloro-2-fluoro-4-methylanisole (1.0 eq) in dry DCM under an inert atmosphere (Nitrogen or Argon).
- Cool the solution to -78 °C (dry ice/acetone bath).
- Add a solution of boron tribromide (1.2 eq) in DCM dropwise.
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by pouring it onto crushed ice.
- Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the phenol.

Step 4: Synthesis of **3-Chloro-2-fluoro-4-methylbenzaldehyde** (Formylation)

- To a flask containing 3-chloro-2-fluoro-4-methylphenol (1.0 eq), add hexamethylenetetramine (1.5 eq) and trifluoroacetic acid.
- Heat the mixture to 80-90 °C and stir for 8-12 hours.
- Cool the reaction mixture and hydrolyze by adding an aqueous solution of sulfuric acid.
- Steam distill the mixture to isolate the aldehyde.^{[8][9]}
- Extract the distillate with ether, dry the organic phase, and remove the solvent.
- Purify the final product by vacuum distillation or column chromatography.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized **3-Chloro-2-fluoro-4-methylbenzaldehyde**, a combination of spectroscopic methods would be employed.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl protons (~2.3-2.5 ppm), and two aromatic protons appearing as doublets in the aromatic region (~7-8 ppm).

- ^{13}C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (~ 190 ppm), the methyl carbon (~ 20 ppm), and six unique aromatic carbons, with their chemical shifts influenced by the attached substituents.
- ^{19}F NMR: The fluorine NMR should display a single resonance, confirming the presence of one fluorine environment in the molecule.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $(\text{M}+2)^+$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong characteristic absorption band for the aldehyde C=O stretch around $1700\text{-}1720\text{ cm}^{-1}$ and C-H stretches for the aldehyde proton around 2720 and 2820 cm^{-1} .

Potential Applications and Research Significance

Halogenated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^{[1][2]} Based on the applications of its structural analogs, **3-Chloro-2-fluoro-4-methylbenzaldehyde** holds potential in several key areas:

- Drug Discovery: It can serve as a precursor for synthesizing novel heterocyclic compounds, which are often the core of new therapeutic agents. The specific substitution pattern may lead to candidates with unique biological activities, such as anti-inflammatory or anti-cancer properties.^[10] For example, related fluorinated benzaldehydes are used to create compounds with cytoprotective or anti-inflammatory activities.^[10]
- Agrochemicals: The synthesis of new pesticides and herbicides often relies on halogenated aromatic scaffolds to enhance efficacy and environmental stability.
- Materials Science: This molecule could be used in the development of specialty polymers, resins, or liquid crystals where the polarity and rigidity imparted by the substituents can influence the material's properties.^{[1][2]}

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-2-fluoro-4-methylbenzaldehyde** is not available, a hazard assessment can be made based on its close structural analogs like 3-chloro-4-fluorobenzaldehyde and 3-fluoro-4-methylbenzaldehyde.[\[4\]](#)[\[5\]](#)[\[11\]](#)

- GHS Hazard Classification (Predicted):
 - Skin Corrosion/Irritation (Category 2)[\[5\]](#)[\[11\]](#)
 - Serious Eye Damage/Eye Irritation (Category 2)[\[5\]](#)[\[11\]](#)
 - Specific target organ toxicity — single exposure (Category 3), Respiratory system.[\[4\]](#)
 - Combustible liquid
- Precautionary Statements:
 - Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[11\]](#)[\[12\]](#) Wash skin thoroughly after handling.[\[11\]](#)[\[12\]](#)[\[13\]](#) Use only outdoors or in a well-ventilated area.[\[11\]](#)[\[12\]](#) Wear protective gloves/protective clothing/eye protection/face protection.[\[11\]](#)[\[12\]](#)[\[13\]](#) Keep away from heat, sparks, and open flames.[\[12\]](#)
 - Response: IF ON SKIN: Wash with plenty of soap and water.[\[11\]](#)[\[12\]](#)[\[13\]](#) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[11\]](#)[\[12\]](#) If skin or eye irritation persists, get medical advice/attention.
 - Storage: Store in a well-ventilated place. Keep container tightly closed.[\[11\]](#)[\[12\]](#)
 - Disposal: Dispose of contents/container to an approved waste disposal plant.[\[11\]](#)[\[12\]](#)

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

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